Vanadyl sulfate

Description

Structure

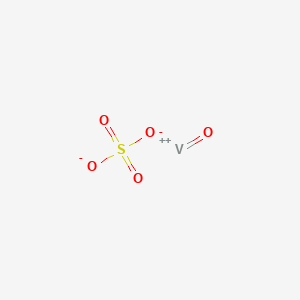

2D Structure

Properties

IUPAC Name |

oxovanadium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUGYDOQQLOJQA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VOSO4, O5SV | |

| Record name | vanadium oxysulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium_oxysulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021428 | |

| Record name | Vanadyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid, Light blue crystals; Soluble in water; [MSDSonline] | |

| Record name | VANADYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/, Soluble in water | |

| Record name | VANADYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ | |

| Record name | VANADYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

27774-13-6, 16229-43-9 | |

| Record name | VANADYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27774-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016229439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027774136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium oxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ | |

| Record name | VANADYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Vanadyl Sulfate Pentahydrate for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical characteristics, reactivity, and biological interactions of vanadyl sulfate pentahydrate (VOSO₄·5H₂O), a compound of significant interest in chemical synthesis and pharmacology.

This compound pentahydrate is a blue, crystalline inorganic salt that has garnered considerable attention for its diverse applications, ranging from a catalyst in organic synthesis to its potential as an insulin-mimetic agent in drug development.[1][2] This technical guide provides a comprehensive overview of its chemical properties, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Physicochemical Properties

This compound pentahydrate presents as a blue crystalline solid and is known for its high solubility in water.[3] It is a hydrated form of this compound, containing five molecules of water within its crystal lattice, which influences its physical and chemical behavior.[1] The compound is stable under recommended storage conditions.[3]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound pentahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | VOSO₄·5H₂O | [4] |

| Molecular Weight | 253.08 g/mol | [4] |

| Appearance | Blue crystalline solid | [3] |

| Solubility in Water | 467 g/L at 20 °C | [3] |

| pH of Aqueous Solution | 0.81 - 1.07 (at 467 g/L) | [3] |

| Melting Point | Decomposes at 105 °C | [5] |

| Density | 2.06 g/cm³ at 20 °C | [3] |

Crystal Structure and Coordination Chemistry

In the solid state and in aqueous solution, the vanadium atom in this compound exists in the +4 oxidation state as the vanadyl cation (VO²⁺). This cation is characterized by a vanadium-oxygen double bond and is one of the most stable diatomic ions. The coordination geometry around the vanadium ion is typically a distorted octahedron. In the pentahydrate crystal, four water molecules are coordinated to the vanadium ion in the equatorial plane, with the vanadyl oxygen and a sulfate oxygen occupying the axial positions. The fifth water molecule is not directly coordinated to the vanadium ion but is held within the crystal lattice.

In aqueous solution, the sulfate ion dissociates, and the vanadium center is coordinated by water molecules, forming the pentaaquaoxovanadium(IV) ion, [VO(H₂O)₅]²⁺. The coordination of ligands to the vanadyl ion is a key aspect of its chemistry and biological activity.

Reactivity and Redox Behavior

This compound is a versatile reagent capable of participating in both oxidation and reduction reactions, a property attributable to the accessibility of multiple oxidation states for vanadium (+2, +3, +4, and +5).

-

Oxidation: In acidic solutions, this compound (V⁴⁺) can be oxidized to vanadyl(V) derivatives, which are typically yellow.

-

Reduction: The vanadyl ion can be reduced to V³⁺ (green) and subsequently to V²⁺ (violet) species using reducing agents like zinc metal.

This redox activity is central to its catalytic applications, particularly in oxidation reactions.

Insulin-Mimetic Properties and Signaling Pathway

A significant area of research for this compound is its insulin-like effects. Vanadium compounds, including this compound, have been shown to improve glycemic control in animal models of diabetes.[6] The primary mechanism for this action is the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[7] PTP1B is a negative regulator of the insulin signaling pathway; by inhibiting PTP1B, this compound helps to maintain the phosphorylation state of the insulin receptor and its downstream substrates, thereby potentiating the insulin signal.

Experimental Protocols

This section outlines the general methodologies for determining some of the key chemical properties of this compound pentahydrate.

Synthesis of this compound Pentahydrate

A common laboratory synthesis involves the reduction of vanadium pentoxide (V₂O₅) with a suitable reducing agent, such as sulfur dioxide or oxalic acid, in the presence of sulfuric acid.

Protocol:

-

Suspend vanadium pentoxide in an aqueous solution of sulfuric acid.

-

Heat the mixture gently while bubbling sulfur dioxide gas through the suspension or adding oxalic acid portion-wise. The color of the solution will change from yellow/orange to a deep blue, indicating the formation of the vanadyl (V⁴⁺) ion.

-

Continue the reaction until all the vanadium pentoxide has reacted.

-

Filter the hot solution to remove any unreacted starting material.

-

Allow the filtrate to cool slowly to promote the crystallization of blue this compound pentahydrate crystals.

-

Collect the crystals by vacuum filtration, wash with cold water, and air dry.

Determination of Solubility

The solubility of this compound pentahydrate in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Protocol:

-

Add an excess amount of this compound pentahydrate to a known volume of deionized water in a flask.

-

Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient time to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the aliquot by a suitable analytical method, such as titration with a standard oxidizing agent (e.g., potassium permanganate) or by inductively coupled plasma atomic emission spectrometry (ICP-AES).

-

Calculate the solubility in grams per liter (g/L).

Melting Point Determination

The melting point of hydrated salts often corresponds to their decomposition temperature, where they lose water of hydration.

Protocol:

-

Place a small amount of finely ground this compound pentahydrate into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate.

-

Observe the sample for any physical changes, such as loss of its blue color, and the temperature at which it begins to decompose.

-

Record the temperature range over which the decomposition occurs.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the compound by measuring the change in mass as a function of temperature.

Protocol:

-

Place a small, accurately weighed sample of this compound pentahydrate into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to the loss of water molecules and the decomposition of the anhydrous salt.

Conclusion

This compound pentahydrate possesses a rich and complex chemistry that makes it a valuable compound for both industrial and research applications. Its well-defined coordination chemistry, accessible redox states, and intriguing biological activity, particularly its insulin-mimetic properties, continue to drive scientific inquiry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in the fields of chemical synthesis, materials science, and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 14708-82-8: this compound pentahydrate | CymitQuimica [cymitquimica.com]

- 3. This compound | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound pentahydrate | H10O10SV | CID 167150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. VANADYL SULPHATE Pentahydrate Extra Pure | Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory chemical suppliers, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]

- 6. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Vanadyl Sulfate: A Technical Guide to Laboratory Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of vanadyl sulfate (VOSO₄), a key compound in vanadium chemistry and a subject of interest in drug development for its insulin-mimetic properties.[1][2] this compound, a hygroscopic blue solid, is one of the most common laboratory sources of vanadium, primarily due to the high stability of the vanadyl ion (VO²⁺).[3] This document details established laboratory-scale synthesis protocols, comprehensive characterization methodologies, and the expected quantitative data for the verification of the final product.

Synthesis of this compound (VOSO₄·5H₂O)

The most prevalent method for synthesizing this compound involves the reduction of Vanadium(V) pentoxide (V₂O₅) to Vanadium(IV) in an acidic medium, typically sulfuric acid. The resulting vanadyl ions crystallize from the aqueous solution, commonly as the pentahydrate (VOSO₄·5H₂O).[3] Below are two common and reliable protocols for laboratory use.

Method 1: Reduction with Sulfur Dioxide

This is the most common and historically significant method for producing high-purity this compound.[3][4] It relies on bubbling sulfur dioxide gas through a suspension of vanadium pentoxide in sulfuric acid.

Reaction: V₂O₅ + SO₂ + 7H₂O + H₂SO₄ → 2[VO(H₂O)₄]SO₄[3][5]

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, prepare a suspension by adding vanadium pentoxide (V₂O₅) to a solution of concentrated sulfuric acid (H₂SO₄) diluted with distilled water.[4]

-

Reduction: Bubble sulfur dioxide (SO₂) gas through the stirred suspension. The SO₂ can be generated from a Kipp's apparatus using sodium sulfite and a dilute acid.[4] The reaction is typically continued for 8-10 hours.

-

Monitoring: The reaction progress is monitored by the color change of the solution. The initial orange or yellow slurry of V₂O₅ will gradually dissolve and turn into a clear, deep blue solution, characteristic of the [VO(H₂O)₄]²⁺ ion.[4][5]

-

Filtration: Once the reaction is complete (i.e., no solid V₂O₅ remains), filter the hot solution to remove any unreacted starting material or impurities.[4]

-

Crystallization: Transfer the blue filtrate to a beaker and concentrate it by heating on a steam bath to evaporate excess water. Avoid direct boiling, as the compound may decompose above 105 °C.[3][4]

-

Isolation: Cool the concentrated solution in an ice bath to induce crystallization. The blue crystals of VOSO₄·5H₂O can be collected by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol or acetone to remove residual acid and water, and then dry them in a desiccator over a suitable drying agent like anhydrous calcium chloride.[4][6]

Method 2: Reduction with Ethanol/Methanol

A simpler and more convenient laboratory method avoids the use of sulfur dioxide gas by employing an alcohol, such as ethanol or methanol, as the reducing agent.[6]

Experimental Protocol:

-

Preparation: In a flask, suspend vanadium pentoxide in a solution of dilute sulfuric acid (e.g., ~1.5-2.0 M).[6]

-

Reduction: Add ethanol or methanol to the suspension and heat the mixture under reflux while stirring. The alcohol will be oxidized (to acetaldehyde or formaldehyde, respectively) while reducing the V(V) to V(IV).

-

Monitoring: The reaction mixture will change from an orange/yellow slurry to a blue solution, indicating the formation of this compound.

-

Isolation and Purification: After the reaction is complete, the product can be isolated by cooling the solution to induce crystallization. The resulting blue crystals are collected by vacuum filtration, washed with acetone, and dried in a desiccator.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound pentahydrate.

Characterization of this compound

Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is typically employed.

Characterization Process Flow

Caption: Logical workflow for the characterization of synthesized this compound.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the characteristic vibrational modes of the functional groups present in the compound.

-

Methodology: A small amount of the dried VOSO₄·5H₂O sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[7]

-

Expected Data: The spectrum is analyzed for key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| V=O Stretch | 980 - 1000 | [7] |

| S-O Stretch (Sulfate) | 1050 - 1200 | [7] |

| O-H Stretch (Water) | 3200 - 3500 (broad) | [7] |

B. UV-Visible (UV-Vis) Spectroscopy This technique provides information about the electronic transitions within the d-orbitals of the Vanadium(IV) ion.

-

Methodology: A dilute aqueous solution of the this compound is prepared. The UV-Vis spectrum is recorded, typically from 300 to 900 nm.

-

Expected Data: The spectrum for the [VO(H₂O)₅]²⁺ ion shows characteristic absorption bands corresponding to d-d transitions.

| Transition | Expected Wavenumber (cm⁻¹) | Wavelength (nm) | Reference |

| ²B₂ → ²E | ~12,500 | ~800 | [8] |

| ²B₂ → ²B₁ | ~15,625 | ~640 | [8] |

C. Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (or ESR) is a highly sensitive technique for detecting species with unpaired electrons. Since the vanadyl ion (VO²⁺) has a d¹ electronic configuration, it is paramagnetic and gives a characteristic EPR spectrum.

-

Methodology: The EPR spectrum is measured on a solid sample or a frozen solution (in DMSO or water) at low temperatures.

-

Expected Data: The spectrum typically shows an 8-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The calculated g-values are characteristic of a square pyramidal geometry.[8][9]

| EPR Parameter | Typical Value (in DMSO) | Reference |

| g | ||

| g⊥ | > g |

Structural and Thermal Characterization

A. Powder X-Ray Diffraction (XRD) XRD is used to confirm the crystalline phase and purity of the synthesized product.

-

Methodology: A powdered sample of the dried crystals is analyzed using an X-ray diffractometer with Cu Kα radiation. The diffraction pattern is recorded over a range of 2θ angles.

-

Expected Data: The positions and intensities of the diffraction peaks are compared to known patterns for this compound.

| 2θ Angle (°) | Reference |

| 25.15 - 25.46 | [10] |

| 38.56 | [10] |

B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and the loss of water molecules.

-

Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and the mass loss is recorded.

-

Expected Data: For VOSO₄·5H₂O, a stepwise mass loss corresponding to the removal of water molecules is expected, followed by decomposition at higher temperatures. The decomposition of anhydrous VOSO₄ to V₂O₅ typically occurs at temperatures above 500-600 °C.[11]

| Temperature Range (°C) | Event | Expected Mass Loss (%) |

| 50 - 250 | Dehydration (Loss of 5 H₂O) | ~35.6% |

| > 500 | Decomposition to V₂O₅ | Further mass loss |

Safety Considerations

-

Vanadium Pentoxide (V₂O₅): Toxic if inhaled or swallowed. It is a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Sulfur Dioxide (SO₂): Toxic and corrosive gas with a pungent odor. It is a severe respiratory irritant. All work involving SO₂ must be conducted in a certified fume hood.

-

This compound (VOSO₄): Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] Handle with standard laboratory precautions.

References

- 1. Articles [globalrx.com]

- 2. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. worldresearchersassociations.com [worldresearchersassociations.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

Vanadyl Sulfate: A Technical Guide to its Insulin-Mimetic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate, an inorganic vanadium compound, has demonstrated significant insulin-mimetic properties in both preclinical and clinical studies. Its mechanism of action is multifaceted, primarily involving the modulation of the insulin signaling pathway at several key junctures. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects on glucose metabolism, supported by quantitative data from pertinent studies and detailed experimental methodologies. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of diabetes, pharmacology, and drug development.

Introduction

The rising prevalence of diabetes mellitus necessitates the exploration of novel therapeutic agents that can effectively manage hyperglycemia and improve insulin sensitivity. This compound has emerged as a promising candidate due to its ability to mimic the actions of insulin, thereby promoting glucose uptake and utilization in peripheral tissues.[1][2][3] This document delineates the core mechanisms underlying the insulin-mimetic effects of this compound, focusing on its interaction with key components of the insulin signaling cascade.

Core Mechanism of Action: Modulation of the Insulin Signaling Pathway

The insulin-mimetic effects of this compound are primarily attributed to its ability to enhance and prolong the insulin signaling cascade. This is achieved through two principal mechanisms: the inhibition of protein tyrosine phosphatases (PTPs) and the subsequent enhancement of tyrosine phosphorylation of key signaling intermediates.[1][4]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

A crucial aspect of this compound's mechanism is its potent inhibition of protein tyrosine phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B).[1][5] PTP1B is a key negative regulator of the insulin signaling pathway, responsible for the dephosphorylation and inactivation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, this compound effectively maintains the activated, phosphorylated state of these signaling molecules, thus amplifying the downstream insulin signal.[1]

Enhancement of Insulin Receptor Substrate-1 (IRS-1) Tyrosine Phosphorylation

The inhibition of PTP1B by this compound leads to a sustained increase in the tyrosine phosphorylation of IRS-1.[4][6] Phosphorylated IRS-1 serves as a docking site for various downstream signaling molecules containing Src homology 2 (SH2) domains, most notably phosphatidylinositol 3-kinase (PI3K).

Activation of the PI3K/Akt Signaling Pathway

The recruitment of PI3K to phosphorylated IRS-1 initiates the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates phosphoinositide-dependent kinase-1 (PDK1), which then phosphorylates and activates Akt (also known as Protein Kinase B or PKB).[1][2] Activated Akt is a central node in the insulin signaling pathway, mediating many of its metabolic effects.

Stimulation of GLUT4 Translocation and Glucose Uptake

A key downstream effect of Akt activation is the stimulation of the translocation of glucose transporter type 4 (GLUT4) vesicles from the cytoplasm to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.[1] The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[7]

Quantitative Data from Preclinical and Clinical Studies

The insulin-mimetic effects of this compound have been quantified in numerous studies. The following tables summarize key findings from both animal and human trials.

Table 1: Effects of this compound in Animal Models of Diabetes

| Animal Model | Dose | Duration | Key Findings | Reference |

| Streptozotocin (STZ)-induced diabetic rats | 5 and 10 mg/kg | 30 days | Dose-dependent reduction in blood glucose; 10 mg/kg normalized blood glucose levels. Increased serum insulin levels. | [1] |

| Fructose-induced obese rats | Not specified | 8 weeks | Normalized blood glucose levels. Significant decrease in triglyceride levels. | [2] |

| STZ-induced diabetic rats | Not specified | Not specified | This compound administration moderated hyperglycemia. | [8] |

| Periparturient dairy cows | 0.04, 0.08, and 0.12 mg/kg of BW^0.75 | 4 weeks pre- to 4 weeks post-calving | Quadratic increase in plasma glucose and decrease in plasma NEFA. | [9] |

Table 2: Effects of this compound in Human Clinical Trials (Type 2 Diabetes)

| Study Population | Dose | Duration | Key Findings | Reference |

| 16 T2DM patients | 75, 150, 300 mg/day | 6 weeks | Significant decrease in fasting glucose and HbA1c in 150 and 300 mg groups. Improved glucose metabolism in some subjects at 150 and 300 mg doses. | [6] |

| 11 T2DM patients | 150 mg/day | 6 weeks | Fasting plasma glucose decreased from 194±16 to 155±15 mg/dL. HbA1c decreased from 8.1±0.4 to 7.6±0.4%. Endogenous glucose production reduced by ~20%. | [3] |

| 45 T2DM patients | Not specified | 3-4 months | 27% reduction in blood glucose. Fasting blood glucose decreased from 260.9±14.8 to 190.6±13.73 mg/dl. | [10] |

| 7 NIDDM subjects | 100 mg/day | 3 weeks | Fasting plasma glucose decreased by ~1.7 mmol/l. HbA1c decreased. Increased glucose infusion rate during euglycemic clamp. | [11] |

| 6 NIDDM subjects | 100 mg/day | 3 weeks | Fasting plasma glucose decreased from 210 to 181 mg/dl. HbA1c decreased from 9.6% to 8.8%. | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's insulin-mimetic effects.

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo.

-

Objective: To measure whole-body insulin sensitivity by quantifying the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

-

Methodology:

-

Catheterization: For animal studies, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp.[13] In human studies, intravenous catheters are placed in an antecubital vein for infusions and a contralateral hand or wrist vein for blood sampling (with the hand heated to arterialize the venous blood).[14]

-

Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is administered to determine basal glucose turnover.[14]

-

Clamp Period: A primed-continuous infusion of insulin is initiated to achieve a steady-state hyperinsulinemic state. The insulin infusion rate is typically around 40 mU/m²/min in human studies.[14]

-

Glucose Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose (typically 20% dextrose) is adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level.[14]

-

Data Analysis: The glucose infusion rate (GIR) during the steady-state period of the clamp is a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[11]

-

Western Blotting for Protein Phosphorylation

-

Objective: To detect and quantify the phosphorylation state of specific proteins in the insulin signaling pathway (e.g., IRS-1, Akt).

-

Methodology:

-

Sample Preparation: Tissue or cell lysates are prepared in buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]

-

Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).[17][18]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.

-

Quantification: The band intensities are quantified using densitometry and often normalized to the total amount of the target protein.[19]

-

PI3-Kinase Activity Assay

-

Objective: To measure the enzymatic activity of PI3K in response to this compound treatment.

-

Methodology (Immunoprecipitation-based):

-

Immunoprecipitation: PI3K is immunoprecipitated from cell or tissue lysates using an antibody against one of its subunits (e.g., p85).

-

Kinase Reaction: The immunoprecipitated PI3K is incubated with its substrate, PIP2, and ATP (often radiolabeled with ³²P).

-

Lipid Extraction and Separation: The reaction products (radiolabeled PIP3) are extracted and separated by thin-layer chromatography (TLC).

-

Detection and Quantification: The amount of radiolabeled PIP3 is quantified using autoradiography or a phosphorimager.[20]

-

GLUT4 Translocation Assay

-

Objective: To visualize and quantify the movement of GLUT4 to the plasma membrane.

-

Methodology (using GLUT4-eGFP fusion protein):

-

Cell Line: A cell line stably expressing a GLUT4-eGFP (enhanced green fluorescent protein) fusion protein is used.[21][22]

-

Treatment: Cells are treated with this compound or other stimuli.

-

Imaging: The translocation of GLUT4-eGFP from intracellular compartments to the plasma membrane is visualized using fluorescence microscopy.[22][23]

-

Quantification: The fluorescence intensity at the plasma membrane is quantified to determine the extent of GLUT4 translocation.[22]

-

Conclusion

This compound exerts its insulin-mimetic effects through a well-defined molecular mechanism centered on the potentiation of the insulin signaling pathway. Its ability to inhibit PTP1B and subsequently enhance the phosphorylation of key signaling molecules like IRS-1 and Akt leads to increased GLUT4 translocation and glucose uptake in peripheral tissues. The quantitative data from both animal and human studies consistently demonstrate its efficacy in improving glycemic control. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other vanadium compounds as potential therapeutic agents for diabetes mellitus. Further research is warranted to optimize dosing, minimize potential toxicity, and fully elucidate the long-term effects of this compound in a clinical setting.

References

- 1. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic effects of this compound in type 2 diabetic patients - Iranian Journal of Endocrinology and Metabolism [ijem.sbmu.ac.ir]

- 11. Oral this compound improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral this compound improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. academic.oup.com [academic.oup.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo effects of vanadium in diabetic rats are independent of changes in PI-3 kinase activity in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadyl Sulfate: A Deep Dive into its Role in Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanisms through which vanadyl sulfate (VOSO₄), an inorganic vanadium compound, modulates critical cellular signaling pathways. Historically recognized for its insulin-mimetic properties, the influence of this compound extends to a variety of cellular processes including cell growth, apoptosis, and oxidative stress responses. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades for enhanced clarity.

Core Mechanism of Action: Protein Tyrosine Phosphatase (PTP) Inhibition

The primary and most well-documented mechanism of action for this compound and its parent ion, vanadate, is the inhibition of protein tyrosine phosphatases (PTPs).[1][2][3][4] Due to its structural similarity to the phosphate anion, the vanadate ion can act as a competitive inhibitor by binding to the active site of PTPs.[3][4][5] This inhibition prevents the dephosphorylation of key signaling proteins, thereby prolonging their activated, phosphorylated state.

A crucial target in this family is Protein Tyrosine Phosphatase 1B (PTP1B) , which is a key negative regulator of the insulin and leptin signaling pathways.[2][6][7] By inhibiting PTP1B, this compound effectively enhances and mimics insulin signaling, a cornerstone of its anti-diabetic effects.[2][4] This action allows this compound to "bypass" certain defects present in insulin-resistant states.[8]

Modulation of Key Cellular Signaling Pathways

This compound's most profound effects are observed in the insulin signaling cascade, where it promotes glucose uptake and metabolism in tissues like skeletal muscle, liver, and adipose tissue.[2][9][10] Its insulin-like activity is mediated by enhancing the phosphorylation state of several key components of the pathway.[2][11]

-

Insulin Receptor (IR) and IRS-1: Following administration, this compound leads to an increased basal tyrosine phosphorylation of the insulin receptor and Insulin Receptor Substrate-1 (IRS-1).[11][12]

-

PI3K/Akt Pathway: This increased phosphorylation activates downstream effectors, notably Phosphatidylinositol 3-kinase (PI3K).[1][11][12] The activation of the PI3K/Akt (also known as Protein Kinase B) pathway is critical for the metabolic effects of insulin.[2]

This compound also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is typically associated with cell growth, proliferation, and differentiation. Studies have shown that this compound can activate the Ras-ERK pathway through the activation of PI3K.[1][16] This suggests a crosstalk between the metabolic (PI3K/Akt) and mitogenic (MAPK/ERK) pathways in response to vanadium compounds. However, it's noteworthy that some research suggests vanadium may preferentially enhance metabolic signaling over mitogenic effects.[8]

This compound exhibits cytotoxic and apoptotic effects on various cancer cell lines, including breast cancer (MCF-7).[17] Its anti-cancer mechanism involves the modulation of key apoptotic regulators:

-

Induction of Pro-Apoptotic Genes: It can increase the expression of p53, P21, and Caspase-8.[17]

-

Downregulation of Anti-Apoptotic Genes: It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[17]

-

Generation of ROS: Vanadium compounds can increase the production of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis in cancer cells.[1]

The role of this compound in oxidative stress is complex, exhibiting both pro-oxidant and antioxidant properties depending on the biological context.[18]

-

Pro-oxidant Effects: In some conditions, vanadyl treatment can increase markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS).[18]

-

Antioxidant Effects: In diabetic models, this compound has been shown to restore levels of the antioxidant glutathione (GSH) and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[17][18][19] This action may help alleviate the oxidative stress associated with hyperglycemia.[20][21]

Quantitative Data Summary

The effects of this compound have been quantified in numerous pre-clinical and clinical studies. The tables below summarize key findings.

Table 1: Effects of this compound on Glycemic Control in Human Diabetic Subjects

| Study Parameter | Dose | Duration | Fasting Plasma Glucose (FPG) | HbA1c | Insulin Sensitivity | Reference |

| NIDDM Patients | 100 mg/day | 4 weeks | ↓ 20% (from 9.3 to 7.4 mmol/L) | Not Reported | Improved hepatic insulin resistance | [22] |

| Type 2 Diabetics | 150 mg/day | 6 weeks | ↓ from 194 to 155 mg/dL | ↓ from 8.1% to 7.6% | Improved hepatic and muscle sensitivity | [23][24] |

| Type 2 Diabetics | 150-300 mg/day | 6 weeks | ↓ Significantly in both groups | ↓ Significantly in both groups | Improved in a subset of patients | [11][12] |

Table 2: Effects of this compound in Animal Models of Diabetes (STZ-Induced)

| Animal Model | Dose | Duration | Blood Glucose | Insulin Levels | Antioxidant Status | Reference |

| Diabetic Rats | 5-10 mg/kg | 30 days | Normalized at 10 mg/kg dose | Increased significantly | Not Reported | [2] |

| Diabetic Rats | 100 mg/kg | 60 days | ↓ Significantly | Not Reported | ↑ SOD, CAT, GPx in muscle tissue | [19] |

| Diabetic Rats | 1.0-1.25 mg/ml in water | Not Specified | Not Reported | Not Reported | ↑ Liver GSH levels | [18] |

Table 3: In Vitro Effects of this compound on Cancer Cells

| Cell Line | Parameter | Concentration | Duration | Effect | Reference |

| MCF-7 (Breast Cancer) | IC50 | 25 µg/ml | 24 hours | 50% inhibition of cell viability | [17] |

| MCF-7 (Breast Cancer) | IC50 | 20 µg/ml | 48 hours | 50% inhibition of cell viability | [17] |

| MCF-7 (Breast Cancer) | Apoptosis | 25 µg/ml | 24 hours | 52% of cells became apoptotic | [17] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly cited in this compound research.

-

Objective: To determine the effect of this compound on the phosphorylation status of signaling proteins like IR, IRS-1, and Akt.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., adipocytes, muscle cells) to 80% confluency. Serum-starve cells for 4-6 hours. Treat cells with desired concentrations of this compound for specified time points. A positive control with insulin is often included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, PMSF, aprotinin).

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate 20-50 µg of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

-

-

Objective: To measure the direct inhibitory effect of this compound on PTP1B activity.

-

Methodology:

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and this compound.

-

Assay Procedure: In a 96-well plate, add assay buffer, varying concentrations of this compound (inhibitor), and a fixed amount of recombinant PTP1B.

-

Initiation: Start the reaction by adding pNPP.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Measurement: Stop the reaction by adding a strong base (e.g., NaOH). Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow under alkaline conditions.

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting inhibition versus log[inhibitor concentration].

-

-

Objective: To quantify the effect of this compound on glucose transport into cells.

-

Methodology:

-

Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

-

Treatment: Serum-starve the mature adipocytes and then treat with this compound for the desired time.

-

Glucose Uptake: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and incubate for 5-10 minutes.

-

Lysis: Stop the uptake by washing with ice-cold PBS. Lyse the cells with NaOH or SDS.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: Normalize the counts to the total protein content of the cell lysate.

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of vagally mediated immune-to-brain signaling by this compound speeds recovery from sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism on Insulin-Like Action of this compound : Studies on Interaction between Rat Adipocytes and Vanadium Compounds [jstage.jst.go.jp]

- 15. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]

- 16. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of this compound feeding on susceptibility to peroxidative change in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of vanadium supplementation on oxidative stress factors in the muscle of STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Vanadium and biomarkers of inflammation and oxidative stress in diabetes: A systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the In Vitro Insulin-Like Effects of Different Vanadium Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vanadium, a trace element, has garnered significant scientific interest for its potent insulin-mimetic and insulin-enhancing properties.[1] Both inorganic salts and organically chelated vanadium compounds have demonstrated the ability to modulate glucose and lipid metabolism in various in vitro models, mimicking the physiological actions of insulin.[2][3] This guide provides a comprehensive technical overview of the mechanisms, key signaling pathways, and comparative effects of different vanadium compounds. It details common experimental protocols for assessing their efficacy and presents quantitative data to facilitate comparison. The primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade, thereby amplifying and sustaining insulin's metabolic effects.[4][5] While promising, the therapeutic potential of vanadium compounds is intrinsically linked to overcoming challenges related to toxicity, a factor that has driven the development of more potent and safer organic complexes.[6][7]

Core Mechanism of Action: PTP Inhibition

The insulin-like effects of vanadium compounds are predominantly attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[8] Vanadate, a phosphate analog, effectively targets the active site of PTPs, such as PTP1B, which is a key negative regulator of the insulin signaling pathway.[9][10] By inhibiting PTP1B, vanadium prevents the dephosphorylation of the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[11] This inhibition leads to a sustained state of tyrosine phosphorylation, thereby amplifying the downstream signaling cascade that mediates insulin's metabolic actions.[4][12] This mechanism allows vanadium compounds to "bypass" potential defects in the insulin receptor itself, making them attractive for conditions characterized by insulin resistance.[13]

Key Signaling Pathways Modulated by Vanadium

Vanadium compounds activate several key signaling pathways central to insulin action, primarily through the inhibition of PTPs. This leads to enhanced phosphorylation and activation of downstream effectors.

Insulin Receptor and PI3K/Akt Pathway (Metabolic Actions)

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the principal mediator of insulin's metabolic effects. Upon inhibition of PTPs by vanadium, the sustained phosphorylation of IRS proteins creates docking sites for the p85 regulatory subunit of PI3K. This activates the p110 catalytic subunit, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which then phosphorylates and activates Akt (also known as Protein Kinase B or PKB). Activated Akt mediates most of the metabolic actions of insulin, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake, stimulation of glycogen synthesis by inhibiting GSK-3, and promotion of lipogenesis.[4][14][15]

MAPK/ERK Pathway (Mitogenic Actions)

Vanadium compounds can also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is typically associated with mitogenic effects like cell growth and proliferation.[16] Activation can occur through IRS proteins or other signaling adaptors, leading to the activation of the Ras GTPase, which initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase).[17] Interestingly, some studies suggest that vanadium may preferentially enhance metabolic signaling over mitogenic signaling, which would be a desirable characteristic for a therapeutic agent.[13]

References

- 1. The role of vanadium in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin-like effects of vanadium: basic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-diabetic and toxic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vanadium Compounds as PTP Inhibitors [mdpi.com]

- 9. Different Forms of Vanadate on Sugar Transport in Insulin Target and Nontarget Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Insulino‐mimetic and anti‐diabetic effects of vanadium compounds | Semantic Scholar [semanticscholar.org]

- 13. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 15. Biochemical and medical importance of vanadium compounds. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 16. iris.unito.it [iris.unito.it]

- 17. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Vanadyl Sulfate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize vanadyl sulfate (VOSO₄) and its complexes. The vanadyl ion (VO²⁺), a stable diatomic cation, is a cornerstone in the coordination chemistry of vanadium and a subject of significant interest in medicinal chemistry due to its insulin-mimetic properties.[1][2] Spectroscopic analysis is crucial for understanding the structure, bonding, and electronic environment of these complexes, which is essential for developing new therapeutic agents.

Introduction to this compound Complexes

This compound typically exists as a hydrated blue solid, VOSO₄·(H₂O)ₓ, where x is commonly 5.[1] In aqueous solution, it forms the complex ion [VO(H₂O)₄]²⁺, which exhibits a characteristic blue color.[1] The vanadyl ion has a d¹ electron configuration, making it paramagnetic and thus amenable to techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The strong V=O bond is a dominant feature, giving rise to characteristic vibrational bands in Infrared (IR) spectroscopy.[3] The coordination environment of the vanadyl ion can be modulated by various ligands, leading to changes in its spectroscopic properties, which can be used to probe its interactions in biological systems.[3][4]

Spectroscopic Characterization Techniques

The primary methods for analyzing this compound complexes are Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Infrared (IR) spectroscopy. Each technique provides unique insights into the electronic structure, coordination geometry, and bonding of the vanadyl complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the vanadium(IV) center. The position and intensity of the absorption bands are sensitive to the ligand field environment.

Quantitative Data:

| Complex/Condition | λmax (nm) | Reference |

| This compound (VOSO₄) in aqueous solution | ~750 | [5] |

| This compound in phosphate buffer (20 mM, pH 7.0) | ~600 | [5] |

| Vanadyl-Deferoxamine complex (low pH) | 386, 520 | [6] |

Experimental Protocol: UV-Vis Spectroscopy of this compound

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound pentahydrate and dissolve it in deionized water or a suitable buffer to prepare a stock solution of known concentration (e.g., 10 mM). It is advisable to use recrystallized this compound to minimize impurities.[5]

-

Sample Preparation: Dilute the stock solution to the desired concentration (e.g., 1 mM) using the same solvent or buffer.[5] If studying complex formation, titrate the this compound solution with a solution of the ligand of interest, recording spectra at each addition.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using a blank solution (the solvent or buffer without the vanadyl complex).

-

Data Acquisition: Scan the sample over a wavelength range of approximately 300-900 nm. Record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Changes in λmax and molar absorptivity upon addition of a ligand can be used to determine binding constants and stoichiometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like the vanadyl ion (d¹).[3] The spectrum provides detailed information about the electronic environment, the number and types of coordinating ligands, and the geometry of the complex.[3] The high natural abundance of the ⁵¹V isotope (I=7/2) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[3]

Quantitative Data:

| Complex/Ligand Environment | Hyperfine Coupling Constant (A) (x 10⁻⁴ cm⁻¹) | Reference |

| Vanadyl with phenolate and imine ligands (distorted towards trigonal bipyramidal) | 157.3 | [3] |

| Vanadyl with phenolate and imine ligands (square pyramidal) | 161.7 | [3] |

| Vanadyl substituted in bovine carboxypeptidase A (pH < 5) | 175.8 | [3] |

| Vanadyl substituted in bovine carboxypeptidase A (pH > 5) | 166.6 | [3] |

Experimental Protocol: EPR Spectroscopy of Vanadyl Complexes

-

Sample Preparation: Prepare a solution of the vanadyl complex in a suitable solvent (e.g., water, methanol) at a concentration typically in the range of 0.1-1 mM.[7] For measurements at cryogenic temperatures, a glassing agent (e.g., glycerol) may be added to prevent crystallization.

-

Sample Loading: Transfer the solution into a high-purity quartz EPR tube (e.g., 4 mm outer diameter).

-

Spectrometer Setup:

-

Place the EPR tube in the resonant cavity of an X-band EPR spectrometer.

-

If performing low-temperature measurements, insert the cavity into a cryostat (e.g., liquid nitrogen dewar at 77 K).

-

Tune the spectrometer to the resonant frequency of the cavity.

-

-

Data Acquisition:

-

Set the microwave frequency and power (e.g., ~9.5 GHz, 10-20 mW).

-

Set the magnetic field sweep range (e.g., 2500-4500 Gauss).

-

Set the modulation frequency and amplitude.

-

Record the first-derivative EPR spectrum.

-

-

Data Analysis:

-

Determine the g-values and the parallel (A∥) and perpendicular (A⊥) hyperfine coupling constants from the spectrum.

-

The eight-line spectrum arises from the interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2).[3]

-

Anisotropy in the g and A values provides information about the symmetry of the complex (axial vs. rhombic).[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the vanadyl complex, particularly the strong V=O stretching frequency. This frequency is sensitive to the nature of the other ligands in the coordination sphere.

Quantitative Data:

| Complex | V=O Stretching Frequency (cm⁻¹) | Reference |

| Vanadyl complexes (general range) | ~990 | [8] |

| Vanadyl complex with dicyandiamide ligands | (V-O-V stretch at 802, 717) | [9] |

Experimental Protocol: FTIR Spectroscopy of Vanadyl Complexes

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of the solid vanadyl complex (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Spectrometer Setup:

-

Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

-

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands. The strong band in the 950-1050 cm⁻¹ region is typically assigned to the V=O stretching vibration.

-

Shifts in this frequency upon complexation can provide information about changes in the V=O bond strength and the electronic effects of the other ligands.

-

Application in Drug Development: Insulin-Mimetic Signaling

This compound and its complexes have been extensively studied for their insulin-like effects, making them potential therapeutic agents for diabetes.[2][10] These compounds can stimulate glucose uptake and metabolism by activating components of the insulin signaling pathway.[10][11]

Signaling Pathway of Vanadyl's Insulin-Mimetic Action

The diagram below illustrates the proposed mechanism by which vanadyl complexes mimic insulin's action. They are thought to activate the insulin receptor tyrosine kinase, leading to the phosphorylation of downstream substrates like Insulin Receptor Substrate-1 (IRS-1). This initiates a cascade involving PI3-K and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[10][11]

Caption: Proposed signaling pathway for the insulin-mimetic action of vanadyl complexes.

Experimental and Logical Workflow

The characterization of a new this compound complex typically follows a structured workflow, from synthesis to spectroscopic analysis and biological evaluation.

Workflow for Analysis of this compound Complexes

The following diagram outlines a logical workflow for the synthesis and characterization of novel this compound complexes.

Caption: General workflow for the analysis of this compound complexes.

Conclusion

Spectroscopic techniques are indispensable tools in the study of this compound complexes. UV-Vis, EPR, and IR spectroscopy provide complementary information that, when combined, allows for a thorough characterization of the electronic and molecular structure of these compounds. This detailed understanding is paramount for the rational design of new vanadyl-based therapeutic agents, particularly in the context of diabetes research and other biomedical applications. The protocols and data presented in this guide serve as a foundational resource for researchers in this exciting and evolving field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A new concept: the use of vanadium complexes in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. The vanadyl ion: molecular structure of coordinating ligands by electron paramagnetic resonance and electron nuclear double resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric and ESR evidence for vanadium(IV) deferoxamine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pro-oxidant Effects of Vanadyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pro-oxidant effects of vanadyl sulfate (VOSO₄), a compound with known insulin-mimetic properties that also exhibits significant, and sometimes contradictory, effects on cellular redox status. This document delves into the core mechanisms of its pro-oxidant activity, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanisms of Pro-oxidant Activity

This compound's pro-oxidant effects are primarily mediated through its ability to participate in redox cycling and generate reactive oxygen species (ROS). The vanadyl (V⁴⁺) ion can engage in Fenton-like reactions, a process that generates highly reactive hydroxyl radicals (•OH).

1.1. Fenton-Like Reactions and ROS Generation

The central mechanism involves the reaction of vanadyl (V⁴⁺) with hydrogen peroxide (H₂O₂), which is naturally present in biological systems. This reaction produces the hydroxyl radical, a potent oxidizing agent that can damage all major classes of biomolecules.[1][2][3] The process can be summarized as follows:

-

V(IV) + H₂O₂ → V(V) + •OH + OH⁻ [2]

This Fenton-like reaction is a key contributor to this compound-induced oxidative stress.[1] The generation of superoxide anions (O₂•⁻) by flavoenzymes and the mitochondrial electron transport chain can further fuel this process by producing H₂O₂.[2] It is the vanadyl (V⁴⁺) form, not vanadate (V⁵⁺), that is primarily active in initiating this radical formation.[3]

1.2. Lipid Peroxidation

The hydroxyl radicals generated through the Fenton-like reaction can initiate lipid peroxidation, a chain reaction of oxidative degradation of lipids.[1] This process damages cellular membranes, leading to loss of integrity and function. This compound has been shown to increase levels of lipid peroxidation markers, such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA), in various tissues.[4][5][6] However, some studies also report a decrease in MDA levels in certain contexts, highlighting the complex and tissue-dependent effects of this compound.[5][7]

1.3. Protein Oxidation

Oxidative stress induced by this compound can also lead to the oxidation of proteins. This can result in the formation of protein carbonyls and other modifications that can alter protein structure and function. This damage can impair enzyme activity and disrupt cellular signaling.[8]

Quantitative Data on Pro-oxidant Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Markers of Oxidative Stress

| Parameter | Model System | Treatment | Effect | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) | Diabetic Wistar rats (liver) | This compound in drinking water (1.00-1.25 mg/ml) | Significantly elevated | [4] |

| Malondialdehyde (MDA) | STZ-induced diabetic rats (plasma) | This compound (0.75 mg/mL in drinking water for 5 weeks) | Increased in control + VS group | [5] |

| MDA | STZ-induced diabetic rats (kidney) | This compound (0.75 mg/mL in drinking water for 5 weeks) | Reduced in diabetic + VS group | [5] |

| Glutathione (GSH) | Diabetic Wistar rats (liver) | This compound in drinking water (1.00-1.25 mg/ml) | Restored diminished levels | [4] |

| Glutathione Peroxidase (GPx) | STZ-induced diabetic rats (erythrocytes) | This compound (0.75 mg/mL in drinking water for 5 weeks) | Significantly higher in C+VS and D+VS groups | [5] |

| Protein Carbonyl Content (PCC) | STZ-induced diabetic rats (muscle) | This compound (100 mg/kg daily by gavage for 60 days) | Determined in muscle tissue | [8] |

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Treatment Duration | IC50 | Apoptosis Rate | Reference |

| MCF-7 (Breast Cancer) | 24 hours | 25 µg/ml | 52% | [9][10][11] |

| MCF-7 (Breast Cancer) | 48 hours | 20 µg/ml | Not specified | [9][10][11] |

Signaling Pathways Modulated by this compound

This compound-induced oxidative stress triggers several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

3.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK signaling cascade, including ERK, p38, and JNK.[12][13][14][15] This activation is often prolonged compared to physiological stimuli like insulin.[13][14] The activation of MAPKs can have diverse downstream effects, including regulation of gene expression, cell proliferation, and apoptosis. This compound has been shown to stimulate MAPK and S6 kinase activity by as much as 6-fold and 15-fold, respectively.[13][14]

Caption: this compound-induced MAPK signaling.

3.2. Nuclear Factor-kappa B (NF-κB) Pathway

This compound can activate the NF-κB pathway, a key regulator of inflammation and cell survival.[15][16] This activation can be mediated by ROS.[16] At low concentrations, vanadium compounds activate NF-κB via NF-κB-inducing kinase (NIK) and IκB kinase (IKK), leading to the degradation of IκBα and the release of NF-κB.[16][17] At higher concentrations, the mechanism may differ, involving tyrosine phosphorylation of IκBα.[16][17]

Caption: NF-κB activation by this compound.

3.3. Apoptotic Pathways

This compound can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[18][19] This effect is often dose-dependent.[9][10] The apoptotic mechanism can involve the upregulation of pro-apoptotic proteins like p53, p21, and Caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10][19]

Caption: Apoptotic pathways induced by this compound.

Experimental Protocols